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Glutarimide, N,3-dimethyl- - 17834-05-8

Glutarimide, N,3-dimethyl-

Catalog Number: EVT-14134458
CAS Number: 17834-05-8
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of glutarimide compounds typically involves the cyclization of diacid derivatives. One common method for synthesizing 3,3-dimethylglutarimide includes:

  1. Starting Material: The process begins with the reaction of glutaric acid or its derivatives.
  2. Reagents: Common reagents include dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imide structure.
  3. Cyclization: The reaction proceeds through heating under reflux conditions to promote cyclization, resulting in the formation of the glutarimide ring.

Technical details often highlight the need for careful temperature control and monitoring of reaction progress to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3,3-dimethylglutarimide features a five-membered ring containing one nitrogen atom and four carbon atoms, with two methyl groups attached to the third carbon atom. The structural representation can be summarized as follows:

  • Chemical Structure:
    NC(CH3)2CCC(=O)N\text{N}-\text{C}(\text{CH}_3)_2-\text{C}-\text{C}-\text{C}(=O)-\text{N}
  • Key Data:
    • Molecular Formula: C7H11NO2C_7H_{11}NO_2
    • Molecular Weight: 141.17 g/mol
    • CAS Number: 1123-40-6

This structure is significant as it influences the compound's reactivity and interactions with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Glutarimides are known to participate in various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, glutarimides can hydrolyze to form corresponding acids and amines.
  2. Nucleophilic Substitution: The nitrogen atom in the imide ring can undergo nucleophilic attack by various nucleophiles, leading to substitution reactions that modify the side chains or functional groups attached to the ring.
  3. Condensation Reactions: Glutarimides can also react with other amines or alcohols to form larger molecular structures through condensation reactions.

These reactions are crucial for modifying glutarimide derivatives for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for glutarimide compounds often revolves around their interaction with biological targets such as proteins involved in cellular signaling pathways. For instance, studies have shown that glutarimides can bind to cereblon, a protein implicated in various cellular processes including drug metabolism and immune response modulation.

The binding mechanism typically involves:

  • Hydrogen Bonding: The nitrogen atom in the glutarimide ring forms hydrogen bonds with specific amino acids in the binding site.
  • Conformational Changes: The binding induces conformational changes in cereblon that affect its activity and interaction with other substrates.

This mechanism is essential for understanding how glutarimides exert their pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 80-82 °C.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Can undergo hydrolysis and nucleophilic substitution reactions as previously mentioned.

These properties are critical for determining how glutarimides can be handled in laboratory settings as well as their potential applications in industrial processes .

Applications

Glutarimides have a variety of scientific uses, particularly in medicinal chemistry:

  1. Pharmaceutical Development: They are studied for their potential anti-cancer properties due to their ability to modulate protein interactions within cells.
  2. Chemical Probes: Glutarimides serve as chemical probes for studying biological pathways and mechanisms due to their specific binding characteristics.
  3. Synthesis Intermediates: They are used as intermediates in the synthesis of more complex organic molecules.

Research continues into exploring additional applications of glutarimides in various fields including materials science and environmental chemistry .

Biosynthetic Pathways and Enzymatic Mechanisms of Glutarimide-Containing Polyketides

Trans-AT Polyketide Synthase Systems in Glutarimide Biosynthesis

Trans-acyltransferase polyketide synthases (trans-AT PKSs) represent a distinctive class of enzymatic assembly lines responsible for constructing the glutarimide pharmacophore in polyketide natural products. Unlike canonical cis-AT PKSs where each module contains an integrated acyltransferase domain, trans-AT systems employ discrete AT enzymes that iteratively load malonyl-CoA extender units onto multiple acyl carrier protein (ACP) domains across the modular assembly line [3] [4]. This architectural divergence enables remarkable evolutionary flexibility and catalytic versatility in glutarimide biosynthesis. The glutarimide moiety (2,6-piperidinedione) originates from a conserved malonamate starter unit generated through the coordinated action of three dedicated enzymes: an acyltransferase (GdsB), a specialized acyl carrier protein (GdsC), and an asparagine synthetase-like enzyme (GdsD) [7] [8]. These collectively form a malonamyl-ACP starter unit that serves as the foundation for glutarimide ring formation.

The first PKS module (GdsE) contains seven catalytic domains that orchestrate a cascade of transformations converting the malonamyl starter into the characteristic 2-(2,6-dioxopiperidin-4-yl)acetyl intermediate [8]. This complex process involves ketosynthase (KS)-mediated chain elongation, ketoreduction (KR), dehydration (DH), and enoylreduction (ER) steps, culminating in cyclization to form the glutarimide heterocycle. Bioinformatics analyses using tools like transPACT (Trans-AT PKS Annotation and Comparison Tool) reveal that glutarimide-specific KS domains cluster phylogenetically according to their substrate specificities, conforming to the trans-AT PKS correlation rule where KS phylogeny reflects the structural features of their polyketide intermediates [3] [4]. This predictive relationship enables accurate in silico identification of glutarimide-producing gene clusters in bacterial genomes.

A distinctive feature of several glutarimide biosynthetic pathways is their unconventional chain release mechanisms. While most trans-AT PKSs employ thioesterase (TE) domains for polyketide chain release, the gladiostatin pathway in Burkholderia gladioli terminates with an AfsA-like domain (phosphorylated butenolide synthase, PBS) that catalyzes condensation between the full-length polyketide intermediate and dihydroxyacetone phosphate (DHAP) [7] [8]. This generates a phosphorylated 2-alkyl-4-hydroxy-3-methylbutenolide intermediate that subsequently undergoes dephosphorylation to yield the mature butenolide-containing glutarimide antibiotic. This represents a novel chain release paradigm in polyketide biosynthesis, expanding the enzymatic toolkit for natural product diversification.

Table 1: Characteristic Features of Trans-AT PKS Systems in Glutarimide Biosynthesis

FeatureStructural/Functional RoleExample Pathways
Discrete AT EnzymesIterative malonyl-CoA loading onto multiple ACP domainsGladiostatin, 9-Methylstreptimidone
Starter Module ArchitectureSeven-domain organization for glutarimide core formationLegonoxamine, Lactimidomycin
Malonamate Starter UnitPrecursor to glutarimide heterocycleStreptimidone, Cycloheximide
AfsA-like Domain (PBS)Unusual chain termination via DHAP condensationGladiostatin
transPACT AnalysisPhylogenetic clustering by substrate specificityActin-binding macrolides

Role of Modular Enzymatic Assembly in Side Chain Diversification

The structural diversity observed among glutarimide-containing polyketides stems primarily from variations in modular assembly of the polyketide chain attached to the conserved glutarimide pharmacophore. Trans-AT PKS modules downstream of the glutarimide-forming module incorporate diverse chemical functionalities through selective domain integration and substrate processing. β-Branching modifications, catalyzed by coordinated cassette enzymes including HMG-CoA synthase (HMGS) homologs, introduce methyl groups at C-2 or ethyl groups at C-3 positions along the polyketide chain [9]. These modifications generate characteristic angular methyl or ethyl substituents that profoundly influence biological activity by altering molecular conformation and target interactions. For example, the C-8 methyl branch in lactimidomycin (LTM) enhances ribosomal binding affinity compared to non-methylated analogs [5].

Dehydratase (DH) domains within extension modules play pivotal roles in introducing olefinic geometries that dictate subsequent cyclization patterns. In migrastatin biosynthesis, a specific DH domain establishes a trans-Δ⁶,⁷ double bond that preconfigures the molecule for 14-membered macrolactone formation, whereas the cis-Δ⁷,⁸ double bond in lactimidomycin directs 12-membered ring formation [5] [20]. This stereochemical control underscores how module-specific domain organization dictates final ring topology. Furthermore, trans-AT PKSs exhibit unprecedented flexibility through module skipping and iteration events, as observed in 9-methylstreptimidone biosynthesis where module 5 is iteratively used without its integrated AT domain, creating a conjugated diene system via decarboxylation [6].

The terminal modules determine the ultimate chemical class of glutarimide polyketides. Three principal chain release strategies yield distinct structural categories: 1) Macrocyclization via thioesterase domains produces 12- or 14-membered macrolides (lactimidomycin, migrastatin); 2) Hydrolytic release generates linear carboxylic acids (dorrigocins); 3) AfsA-mediated condensation with dihydroxyacetone phosphate yields 2-acyl-4-hydroxy-3-methylbutenolides (gladiostatin) [5] [8]. The gladiostatin pathway exemplifies how novel termination mechanisms create structural novelty, with its PBS domain catalyzing C-C bond formation between a β-ketothioester and DHAP to form a phosphorylated butenolide intermediate that matures via dephosphorylation. This enzymatic strategy represents a unique branching point in glutarimide biosynthesis not observed in Streptomyces-derived analogs.

Table 2: Modular Enzymatic Features Driving Glutarimide Side Chain Diversity

Modular FeatureChemical OutcomeBiological Significance
β-Branching CassetteC-2 methyl/C-3 ethyl branchesEnhanced target affinity (e.g., ribosomal E-site)
DH Domain Geometrycis or trans double bondsMacrolide ring size determination
Module IterationConjugated diene systemsAltered molecular rigidity & bioactivity
Thioesterase Macrocyclization12/14-membered macrolactonesCell migration inhibition
AfsA Condensation2-Acyl-3-methylbutenolidesNovel chain termination chemistry

Evolutionary Conservation of Glutarimide-Producing Gene Clusters

Phylogenomic analyses of trans-AT PKS gene clusters reveal remarkable evolutionary conservation of glutarimide biosynthetic machinery across taxonomically diverse bacteria. Core glutarimide-forming enzymes exhibit sequence homology exceeding 70% between Streptomyces and phylogenetically distant genera like Burkholderia, indicating horizontal gene transfer (HGT) events mediated by mobile genetic elements flanking these gene clusters [4] [8]. The gdsB-gdsC-gdsD triad responsible for malonamyl starter unit synthesis shows particularly high conservation (78-92% amino acid identity) across glutarimide pathways, suggesting strong functional constraints on this biosynthetic module [8]. This genetic stability contrasts with the extensive recombination observed in downstream extension modules, which display modular shuffling and domain recombination events that drive structural diversification of polyketide side chains.

Glutarimide clusters exhibit two distinct evolutionary patterns: 1) Vertical conservation in actinobacterial lineages where homologous clusters produce stereochemical variants (e.g., migrastatin vs. isomigrastatin); 2) Cross-phylum dispersal resulting in chimeric assembly lines combining glutarimide initiation with novel extension modules [3] [7]. The discovery of glutarimide antibiotics in Burkholderia gladioli—a Gram-negative pathogen—demonstrates extraordinary HGT spanning major bacterial divisions [7] [8]. The B. gladioli gladiostatin cluster shares the conserved glutarimide initiation module with Streptomyces but possesses unique termination machinery (PBS domain) and hybrid trans-AT extension modules acquired from proteobacterial sources, exemplifying combinatorial evolution.

Network analysis using transPACT reveals shared module blocks among disparate glutarimide pathways. For instance, modules 3-4 of the lactimidomycin PKS in Streptomyces amphibiosporus share 84% KS identity with corresponding modules in the 9-methylstreptimidone system of Streptomyces himastatinicus, indicating recent module block exchange [4] [6]. This modular conservation preserves pharmacophoric elements while allowing structural variation in peripheral regions. Such evolutionary patterns facilitate moiety-targeted genome mining; by focusing on conserved glutarimide-initiation sequences, researchers identified the cryptic gladiostatin pathway in B. gladioli, which produces a compound with dual tumor cell migration inhibition and cytotoxic activity despite originating from a non-actinobacterial host [7] [8]. This demonstrates how evolutionary conservation enables predictive discovery of pharmacologically relevant glutarimide variants in genetically divergent microorganisms.

Table 3: Evolutionary Signatures of Glutarimide Biosynthetic Gene Clusters

Evolutionary FeatureGenetic ManifestationFunctional Consequence
Starter Module Conservation>70% AA identity in GdsB/GdsC/GdsDPreservation of glutarimide core biosynthesis
Horizontal Gene TransferMobile element flanking; GC content variationGlutarimide pathway in Burkholderia (Gram-negative)
Module Block Sharing84% KS identity in LTM/SMD modulesConservation of pharmacophore regions
Chimeric Assembly LinesHybrid actinobacterial/proteobacterial modulesNovel compounds (gladiostatin) with dual bioactivities
Divergent TerminationSpecies-specific TE vs. PBS domainsMacrolide vs. butenolide structural classes

Properties

CAS Number

17834-05-8

Product Name

Glutarimide, N,3-dimethyl-

IUPAC Name

1,4-dimethylpiperidine-2,6-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-5-3-6(9)8(2)7(10)4-5/h5H,3-4H2,1-2H3

InChI Key

SFLAOQVRKXAXBD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C(=O)C1)C

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